6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Overview
Description
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its intriguing activities as inhibitors of various enzymes and receptors, making it a valuable scaffold in drug discovery .
Preparation Methods
The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through several synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with various reagents such as sodium methoxide, xylene, or phosphorus oxychloride .
Chemical Reactions Analysis
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sodium methoxide, potassium hydroxide, and phosphorus oxychloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes such as Wnt signaling . The compound’s ability to inhibit stearoyl CoA desaturase also impacts lipid metabolism .
Comparison with Similar Compounds
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Lacks the bromine atom but shares a similar core structure.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another brominated derivative with different functional groups.
Pyrrolo[2,1-f][1,2,4]triazine: The parent moiety of antiviral drug remdesivir.
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which make it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMRQCCABXILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610617 | |
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888721-83-3 | |
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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